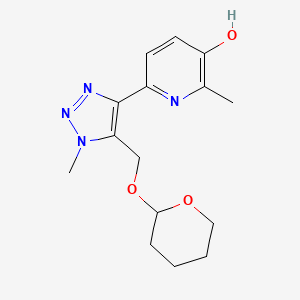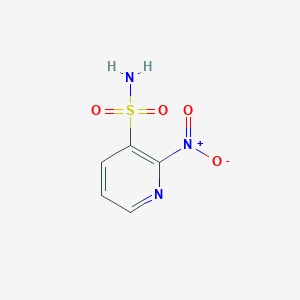
2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol is a compound characterized by its intricate structure, featuring a combination of triazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol can be achieved through multi-step reactions, involving the formation of the triazole ring followed by its functionalization with the pyridine and tetrahydro-2H-pyran-2-yl groups. Common reagents include azides and alkynes, with copper(I) catalysis often employed for the Huisgen cycloaddition. Reaction conditions typically involve moderate temperatures and inert atmospheres.
Industrial Production Methods
Industrial-scale production may involve optimizing the yield and purity of the compound through continuous flow processes or alternative catalytic systems. Solvent choice and reaction conditions are critical to scale efficiency and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol undergoes various reactions, including:
Oxidation: Can lead to the formation of corresponding oxides or introduction of functional groups.
Reduction: May reduce pyridine ring or other functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions primarily at the pyridine ring or tetrahydro-2H-pyran-2-yl groups.
Common Reagents and Conditions
Reagents like KMnO₄ (for oxidation), Pd/C (for hydrogenation), and various electrophiles (for substitution) are frequently used. Conditions vary but typically involve controlled temperatures and solvents compatible with the stability of the compound.
Major Products
The major products depend on the specific reactions undertaken, but typically include substituted pyridine derivatives, modified triazole compounds, and various oxidation products.
Applications De Recherche Scientifique
Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules and materials, such as ligands for catalysis and molecular scaffolds in supramolecular chemistry.
Biology
In biological research, it may act as a probe for studying biochemical pathways, given its potential to interact with specific enzymes and proteins.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, particularly due to the triazole ring's known bioactivity. It may serve as a lead compound in designing drugs targeting specific diseases or conditions.
Industry
In industrial settings, the compound could be used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol largely depends on its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings can facilitate binding to metal ions or organic molecules, affecting biochemical pathways and cellular functions.
Molecular Targets and Pathways
Likely targets include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound can potentially modulate activity or signal transduction, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridin-3-ol
2-Methyl-6-(5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol
Uniqueness
What sets 2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol apart is its unique combination of functional groups, allowing for diverse reactivity and interactions
Propriétés
IUPAC Name |
2-methyl-6-[1-methyl-5-(oxan-2-yloxymethyl)triazol-4-yl]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-10-13(20)7-6-11(16-10)15-12(19(2)18-17-15)9-22-14-5-3-4-8-21-14/h6-7,14,20H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUPBAFHRLPJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=C(N(N=N2)C)COC3CCCCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((methylamino)methyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2425877.png)
![4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2425880.png)
![(5Z)-5-(butan-2-ylidene)-2-[4-(2-nitrophenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2425883.png)

![1-(4-chlorophenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2425888.png)
![14,14-dimethyl-10-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2425889.png)


amine](/img/structure/B2425892.png)
![2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2425893.png)
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone](/img/structure/B2425895.png)
![2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B2425897.png)
![2-(4-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2425898.png)

